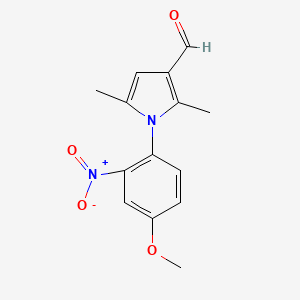
rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis, also known as Racemic TFMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX is not fully understood. However, studies have suggested that it may act as a nucleophile in certain reactions, such as the Michael addition reaction, due to the presence of the oxane ring and the trifluoromethyl group.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound TFMOX. However, studies have suggested that it may have low toxicity and may not have significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX has several advantages for lab experiments, including its ease of synthesis and its potential as a chiral auxiliary. However, its limitations include its low solubility in water and its limited availability.
Direcciones Futuras
There are several future directions for the research on rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX. These include the investigation of its potential applications in drug synthesis, the development of more efficient synthesis methods, and the study of its mechanism of action. Additionally, the exploration of its potential as a building block for the synthesis of new materials and polymers could also be an interesting avenue for research.
Conclusion
In conclusion, this compound TFMOX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and potential as a chiral auxiliary make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in drug synthesis and materials science.
Métodos De Síntesis
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX can be synthesized using several methods, including the reaction of 2-trifluoromethyl-2-oxazoline with ethyl chloroformate, followed by hydrolysis. Another method involves the reaction of 2-trifluoromethyl-2-oxazoline with carbon dioxide and a suitable base, such as sodium hydroxide. The resulting product is then acidified to obtain this compound TFMOX.
Aplicaciones Científicas De Investigación
Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid, cis TFMOX has been extensively studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds. In pharmaceuticals, this compound TFMOX has been investigated for its potential use as a drug intermediate. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
(2S,4R)-2-(trifluoromethyl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-3-4(6(11)12)1-2-13-5/h4-5H,1-3H2,(H,11,12)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOJXQGRYABIKO-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](C[C@@H]1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2976259.png)


![8-(1-Benzothiophene-2-carbonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2976264.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2976265.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2976266.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2976272.png)
